molecular formula C15H20O B8615702 p-(1-Cyclooctenyl)-anisol

p-(1-Cyclooctenyl)-anisol

Cat. No. B8615702
M. Wt: 216.32 g/mol
InChI Key: ARPAWHNHIRNOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04115416

Procedure details

To a vigorously stirred suspension of 19.5 g of magnesium chips (which have been washed with chloroform and activated with iodine) in 800 ml of absolute tetrahydrofuran is added in increments a solution of 131 g of p-bromanisol in 200 ml of absolute tetrahydrofuran in such a way that it is possible to maintain gently the Crignard reaction. The reaction mixture is allowed to continue to react for 1 hour, cooled to 15° C and treated dropwise with 88 g of cyclooctanone. After the reaction mixture has been stirred for a further 5 hours, it is treated with ice and with saturated ammonium chloride solution. The whole mixture is extracted with ether, the ether layers are washed with water, dried over sodium sulphate and evaporated in vacuo. During distillation under a high vacuum, water is split off from the oily residue to thus yield the p-(1-cyclooctenyl)-anisol, which boils at 115°-118° C (0.05mm Hg).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
88 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1.[C:13]1(=O)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.[Cl-].[NH4+]>O1CCCC1.C(Cl)(Cl)Cl>[C:13]1([C:5]2[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=2)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
131 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
88 g
Type
reactant
Smiles
C1(CCCCCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture has been stirred for a further 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain gently
CUSTOM
Type
CUSTOM
Details
the Crignard reaction
CUSTOM
Type
CUSTOM
Details
to react for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The whole mixture is extracted with ether
WASH
Type
WASH
Details
the ether layers are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
During distillation under a high vacuum, water
CUSTOM
Type
CUSTOM
Details
is split off from the oily residue

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CCCCCCC1)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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